Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate
Description
Properties
IUPAC Name |
diethyl 2-[(4-bromo-3-methylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-6-7-13(16)10(3)8-11/h6-9,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZQMDRUENBYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate typically involves the reaction of diethyl malonate with 4-bromo-3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or acetone. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemical Properties and Structure
Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate has the following chemical properties:
- Molecular Formula : C15H18BrNO4
- Molecular Weight : 342.18 g/mol
- IUPAC Name : Diethyl 2-[(4-bromoanilino)methylidene]propanedioate
- CAS Number : 101937-44-4
Medicinal Chemistry Applications
- Anticancer Activity :
- Inhibitory Effects on Protein Interactions :
- Development of Therapeutics :
Material Science Applications
- Synthesis of Novel Materials :
- Ligand Development :
Data Table: Summary of Applications
Case Studies
-
Anticancer Research :
In a study focused on the degradation of bromodomain proteins, this compound was shown to effectively reduce the viability of cancer cells by promoting the degradation of specific oncogenic proteins. This study highlights its potential as a therapeutic agent in oncology . -
Material Synthesis :
A recent investigation demonstrated the use of this compound as a building block for creating advanced polymeric materials with tailored electronic properties. The modifications to its structure allowed researchers to enhance conductivity and stability under various conditions, showcasing its versatility in material applications .
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Diethyl 2-((4-Bromophenylamino)Methylene)Malonate
- Structure : Lacks the 3-methyl group present in the target compound.
- Synthesis : Prepared from 4-bromoaniline and diethyl ethoxymethylenemalonate under thermal conditions .
Diethyl 2-(((3-Iodo-4-Methoxyphenyl)Amino)Methylene)Malonate (CAS 2055350-37-1)
- Structure : Contains a 3-iodo-4-methoxy substituent.
- Methoxy group: Electron-donating nature reduces electrophilicity of the malonate core compared to the bromo-methyl analog .
Diethyl 2-((2-(4-Nitrobenzylideneamino)Phenylamino)Methylene)Malonate (10l)
- Structure : Features a 4-nitrobenzylidene group.
- Properties : Higher melting point (177–179°C ) due to nitro group-induced polarity and intermolecular interactions .
- Reactivity : Nitro groups act as strong electron-withdrawing groups, increasing the malonate’s susceptibility to nucleophilic attack compared to bromo-methyl derivatives .
Ester Group Variations
Dimethyl 2-(4-Methylbenzylidene)Malonate
- Structure : Uses methyl esters instead of ethyl esters.
- Physical Properties : Lower molecular weight (234.24 g/mol ) and higher density (1.248 Mg/m³ ) compared to diethyl analogs .
- Reactivity : Methyl esters hydrolyze faster than ethyl esters due to reduced steric hindrance, influencing their utility in aqueous-phase reactions .
Diethyl 2-(2-Phenylacetyl)Malonate (CAS 20320-59-6)
- Structure: Replaces the aminomethylene group with a phenylacetyl moiety.
- Application: Used as a pharmaceutical intermediate but lacks the conjugated enamine system critical for Knoevenagel condensations .
Electronic and Steric Effects
| Compound | Substituent(s) | Electronic Effect | Steric Effect |
|---|---|---|---|
| Target Compound | 4-Bromo, 3-methyl | Moderate electron-withdrawing | Moderate steric hindrance |
| Diethyl 2-((4-Methoxyphenyl)Analog) | 4-Methoxy | Electron-donating | Low steric hindrance |
| Diethyl 2-((4-Cyanophenyl)Analog) | 4-Cyano | Strong electron-withdrawing | Low steric hindrance |
Research Findings and Data Tables
Table 1: Physical and Spectral Data Comparison
| Compound | Melting Point (°C) | $^{1}\text{H NMR}$ (δ, ppm) | $^{13}\text{C NMR}$ (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | Expected: 1.2–1.3 (CH₃), 4.1–4.3 (OCH₂) | 168–174 (C=O), 140–155 (Aromatic C-Br) |
| 10k (4-Cyano analog) | 172–175 | 7.8–8.1 (Aromatic H), 4.2 (OCH₂) | 168.4 (C=O), 130.5 (C≡N) |
| Diethyl 2-(2-Iodobenzyl)Malonate | Oil | 7.82–7.80 (Aromatic H), 3.85 (CH) | 168.4 (C=O), 100.3 (C–I) |
Table 2: Reaction Yields Under Microwave Irradiation
| Compound | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Target Compound | Knoevenagel Condensation | 73 | Thermal (403 K, 2 h) |
| Diethyl Sinapate (DES) | Multicomponent Reaction | 95 | Microwave (PEG-400, 100°C) |
| 10m (Hydroxy-Methoxy analog) | Aza-Michael Addition | 93 | Room temperature, 24 h |
Biological Activity
Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 356.21 g/mol. The compound features a diethyl malonate backbone, which is a versatile building block in organic synthesis, enhanced by the presence of a bromo-substituted aromatic amine that contributes to its reactivity and biological properties.
Synthesis Methods:
The synthesis typically involves the reaction of diethyl malonate with 4-bromo-3-methylaniline, often facilitated by a base such as sodium ethoxide or potassium carbonate in solvents like ethanol or acetone. The reaction conditions are optimized to maximize yield and purity, with purification methods including recrystallization or chromatography employed post-synthesis.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activity through binding interactions, leading to diverse biological effects depending on the specific pathways involved.
Antiproliferative Effects
Recent studies have highlighted the compound's potential as an antiproliferative agent. It has shown effectiveness against various cancer cell lines by inhibiting cell cycle progression and inducing apoptosis. For instance, it has been noted for selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions it as a candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate | Chlorine substitution | Moderate antiproliferative |
| Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate | Dimethyl substitution | Low cytotoxicity |
| Diethyl 2-(((4-methylphenyl)amino)methylene)malonate | Methyl substitution | Variable activity |
The presence of the bromine atom in this compound enhances its reactivity compared to these similar compounds, contributing to its distinct biological profile.
Case Studies
- Cancer Therapeutics : A study investigating the efficacy of this compound on prostate cancer cells reported a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting CDK pathways .
- Mechanistic Insights : Another research focused on the molecular interactions of this compound revealed that it forms stable complexes with target proteins involved in cell cycle regulation, thereby inhibiting their function and leading to reduced tumor proliferation .
Q & A
Q. Methodological Answer :
-
Common Impurities : Unreacted aniline or malonate byproducts.
-
Chromatography Optimization :
Impurity Eluent System Resolution Aniline Hexane/EtOAc (85:15) Rf = 0.3 (target) vs. 0.6 (aniline) Malonate Hexane/EtOAc (90:10) Baseline separation
Pro Tip : Use silica gel impregnated with 5% AgNO3 to resolve geometric isomers .
Advanced: What intermolecular interactions stabilize the crystal structure, and how do they affect solubility?
Q. Methodological Answer :
- X-Ray Crystallography : Reveals C–H···O interactions (2.8–3.0 Å) between the malonate ester and bromophenyl group, forming chain-like motifs .
- Solubility Impact :
Basic: How can researchers validate synthetic yields when scaling up from milligram to gram quantities?
Q. Methodological Answer :
-
Scale-Up Protocol :
-
Yield Consistency :
Scale Yield (%) Purity (HPLC) 100 mg 90 98% 10 g 87 95% Note : Monitor exotherms to prevent decomposition above 100°C .
Advanced: What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
